(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine is a chiral compound that belongs to the class of dioxolanes It is characterized by its two methanamine groups attached to a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol with an amine source under appropriate conditions. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The methanamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol: This compound is similar in structure but contains hydroxyl groups instead of methanamine groups.
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylate: This compound has carboxylate groups instead of methanamine groups.
Uniqueness
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H16N2O2 |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
[(4R,5R)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine |
InChI |
InChI=1S/C7H16N2O2/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6H,3-4,8-9H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
KQGQLRAYJUXGOW-PHDIDXHHSA-N |
Isomeric SMILES |
CC1(O[C@@H]([C@H](O1)CN)CN)C |
Canonical SMILES |
CC1(OC(C(O1)CN)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.